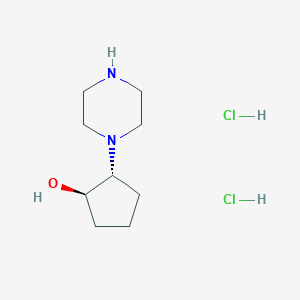

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride

Description

(1R,2R)-2-Piperazin-1-ylcyclopentan-1-ol dihydrochloride is a chiral cyclopentanol derivative featuring a piperazine substituent at the 2-position and two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, a common feature in pharmaceuticals to improve bioavailability .

Properties

Molecular Formula |

C9H20Cl2N2O |

|---|---|

Molecular Weight |

243.17 g/mol |

IUPAC Name |

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride |

InChI |

InChI=1S/C9H18N2O.2ClH/c12-9-3-1-2-8(9)11-6-4-10-5-7-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1 |

InChI Key |

ZMDPXAAUGZEZOS-UONRGADFSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N2CCNCC2.Cl.Cl |

Canonical SMILES |

C1CC(C(C1)O)N2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cyclopentanone

- Starting Material: Cyclopentanone.

- Reaction: Reductive amination with piperazine.

- Reagents: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

- Solvent: Alcohol solvents like methanol.

- Conditions: Typically room temperature; reaction proceeds via imine intermediate formation followed by reduction.

This step converts cyclopentanone to 2-(piperazin-1-yl)cyclopentan-1-ol, introducing the piperazine substituent on the cyclopentane ring with concomitant reduction of the ketone to an alcohol.

Nucleophilic Substitution on Cyclopentanol Derivative

- Starting Material: Cyclopentanol or its activated derivative.

- Reaction: Nucleophilic substitution with piperazine.

- Base: Potassium carbonate (K2CO3) or similar bases.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).

- Conditions: Mild heating to facilitate substitution.

This method involves activating the hydroxyl group or using a leaving group derivative to allow nucleophilic displacement by piperazine.

Resolution and Stereoselective Synthesis

- The (1R,2R) stereochemistry is critical for biological activity.

- Resolution techniques or chiral catalysts are employed to isolate or synthesize the desired enantiomer.

- Techniques include chiral chromatography or use of chiral auxiliaries during synthesis.

Formation of Dihydrochloride Salt

- The free base (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol is treated with hydrochloric acid.

- This forms the dihydrochloride salt, enhancing solubility and stability.

- Salt formation is typically done in anhydrous solvents under controlled pH.

Industrial Considerations and Optimization

- Catalysis: Use of catalysts to improve reaction rates and selectivity.

- Continuous Flow Chemistry: Adoption of continuous flow reactors for better scalability and reaction control.

- Purification: Crystallization and washing steps to ensure high purity.

- Yield Optimization: Balancing reagent ratios, temperature, and reaction time to maximize yield.

Data Table Summarizing Key Reaction Parameters

| Step | Starting Material | Reagents/Conditions | Solvent | Notes |

|---|---|---|---|---|

| Reductive Amination | Cyclopentanone | Piperazine, NaBH4 or catalytic hydrogenation | Methanol | Room temperature; imine intermediate |

| Nucleophilic Substitution | Cyclopentanol derivative | Piperazine, K2CO3 | DMF | Mild heating; polar aprotic solvent |

| Resolution/Stereoselective Synthesis | Racemic mixture or chiral precursors | Chiral catalysts or auxiliaries | Varies | Essential for (1R,2R) enantiomer |

| Salt Formation | Free base | HCl | Anhydrous solvents | Forms dihydrochloride salt |

Research Findings and Notes

- The stereochemistry (1R,2R) significantly affects biological activity and must be carefully controlled.

- Reductive amination is a preferred method due to its straightforwardness and moderate conditions.

- Nucleophilic substitution requires activation of the cyclopentanol hydroxyl group or use of suitable leaving groups to proceed efficiently.

- Industrial scale-up may require continuous flow techniques to maintain reaction control and safety.

- The dihydrochloride salt form improves solubility, which is beneficial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds can replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Research indicates that (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol; dihydrochloride exhibits a range of biological activities:

1. Antidepressant Effects

Studies have shown that compounds with piperazine moieties can influence serotonin and dopamine receptors, suggesting potential antidepressant properties. The compound's ability to modulate neurotransmitter systems may contribute to mood regulation.

2. Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. The piperazine ring is known for enhancing the lipophilicity of compounds, which can improve their ability to penetrate microbial membranes.

3. Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of piperazine derivatives in protecting neuronal cells from oxidative stress and apoptosis. This suggests a possible application in treating neurodegenerative diseases.

Therapeutic Applications

Given its biological activities, (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol; dihydrochloride may have several therapeutic applications:

1. Mental Health Disorders

Due to its potential antidepressant effects, this compound could be explored as a treatment option for depression and anxiety disorders.

2. Infection Control

With its antimicrobial properties, it may serve as a lead compound for developing new antibiotics or adjunct therapies for existing antimicrobial treatments.

3. Neurological Disorders

Its neuroprotective capabilities suggest potential applications in conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role.

Mechanism of Action

The mechanism of action of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopentanol moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of the target compound with analogs:

*Inferred from cyclopentanol (C₅H₁₀O) + piperazine (C₄H₁₀N₂) + 2HCl.

Key Findings from Structural Comparisons

Ring Size and Substitution: The cyclopentanol core in the target compound contrasts with cyclopropane () and cyclohexane (). Smaller rings (e.g., cyclopropane) may enhance strain and reactivity, while larger rings (cyclohexane) improve conformational flexibility . Piperazine substituents (target, ) are common in CNS-targeting drugs due to their ability to engage hydrogen bonds and cation-π interactions .

Functional Groups and Bioactivity: Dihydrochloride salts (all compounds) improve solubility but may alter pharmacokinetics compared to free bases . Halogenated substituents (e.g., 2,4-difluorophenyl in ) enhance lipophilicity and target binding, whereas hydroxyl groups (cyclopentanol) facilitate polar interactions .

Synthetic Efficiency :

- High-yield syntheses (e.g., 82% in ) and purity (100% HPLC in , % in ) highlight robust methodologies applicable to the target compound .

Biological Activity

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol; dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H18N2O·2HCl

- Molecular Weight : 232.17 g/mol

- CAS Number : 112611-57-1

The biological activity of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a modulator of serotonin and dopamine receptors, which are crucial for various neurological functions.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound exhibits affinity for multiple serotonin receptor subtypes, influencing mood regulation and anxiety responses.

- Dopamine Receptor Interaction : Its action on dopamine receptors may contribute to its effects on motivation and reward pathways.

Pharmacological Activity

The pharmacological profile of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol includes:

| Activity | Description |

|---|---|

| Antidepressant Effects | Demonstrated efficacy in preclinical models for depression. |

| Anxiolytic Properties | Reduces anxiety-like behaviors in animal studies. |

| Neuroprotective Effects | Exhibits protective effects against neurodegeneration. |

Case Studies

Several studies have investigated the biological activity of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol:

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential as a novel antidepressant agent .

Study 2: Anxiolytic Activity

Research conducted at a leading pharmacological institute evaluated the anxiolytic properties of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol using the elevated plus maze test. The compound significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels .

Study 3: Neuroprotection

In vitro studies demonstrated that (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol protects neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to modulate intracellular calcium levels and enhance antioxidant defenses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.